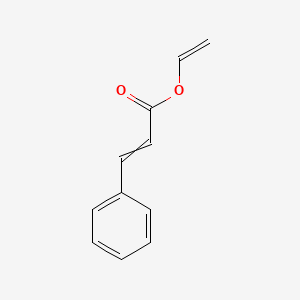

Vinyl cinnamate

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

ethenyl (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h2-9H,1H2/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXGKXTZIQFQFO-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=COC(=O)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=COC(=O)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601020990 | |

| Record name | Vinyl trans-cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601020990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17719-70-9 | |

| Record name | Vinyl trans-cinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601020990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Poly(vinyl cinnamate) from Poly(vinyl alcohol): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of poly(vinyl cinnamate) (PVCi) from poly(vinyl alcohol) (PVA), a critical process for developing photoreactive polymers used in light-sensitive coatings, photolithography, and advanced drug delivery systems.[1] This document provides a comprehensive overview of the synthetic methodologies, quantitative data, and detailed experimental protocols.

Introduction

Poly(this compound) is a well-known photoreactive polymer that undergoes crosslinking upon exposure to ultraviolet (UV) light.[1] This property arises from the photodimerization of the pendant cinnamate groups via a [2+2] cycloaddition reaction, forming a crosslinked network.[2][3] The synthesis of PVCi is most commonly achieved through the esterification of poly(vinyl alcohol), a water-soluble and biocompatible polymer, with a cinnamoyl derivative. This modification imparts photosensitivity to the PVA backbone, enabling the creation of materials with tunable properties for various applications, including controlled drug release matrices and photoresists.[1][4]

Synthetic Pathways

The primary method for synthesizing poly(this compound) from poly(vinyl alcohol) is the esterification of the hydroxyl groups on the PVA backbone with cinnamoyl chloride. This can be accomplished through several methods, with the most prevalent being the Pyridine method and the Schotten-Baumann reaction. A less common approach involves the direct esterification with cinnamic acid.

Esterification with Cinnamoyl Chloride

The reaction of poly(vinyl alcohol) with cinnamoyl chloride is a robust method for introducing cinnamate moieties onto the polymer chain. The general reaction is depicted below:

Caption: General reaction scheme for the synthesis of poly(this compound) from poly(vinyl alcohol).

2.1.1. Pyridine Method

In this method, pyridine acts as both the solvent for PVA and a scavenger for the hydrochloric acid byproduct generated during the esterification reaction.

2.1.2. Schotten-Baumann Reaction

This biphasic reaction involves dissolving PVA in an aqueous basic solution (like sodium hydroxide) and cinnamoyl chloride in an immiscible organic solvent such as methyl ethyl ketone.[5] The reaction occurs at the interface of the two phases with vigorous stirring.

Direct Esterification with Cinnamic Acid

A less common method involves the direct esterification of PVA with cinnamic acid. This reaction is typically carried out in a solvent mixture of dimethylformamide (DMF) and benzene and may require a catalyst and heat.[6]

Quantitative Data Summary

The degree of substitution (DS) of the hydroxyl groups on the PVA backbone with cinnamate groups is a critical parameter that influences the photosensitivity and other properties of the resulting PVCi. The following table summarizes representative quantitative data from various synthetic approaches.

| Method | PVA Degree of Polymerization | Reactants | Solvent | Temp. (°C) | Time (h) | Degree of Substitution (%) | Molecular Weight (Mn) of PVCi ( g/mol ) | Reference |

| Schotten-Baumann | 500 | PVA, Cinnamoyl Chloride, NaOH | Water/Methyl Ethyl Ketone | 0 | - | ~79 | ~37,000 | [5] |

| Schotten-Baumann | 200 | PVA, Cinnamoyl Chloride, NaOH | Water/Methyl Ethyl Ketone | - | - | ~78 | ~17,900 | [5] |

| Schotten-Baumann | 300 | PVA, Cinnamoyl Chloride, NaOH | Water/Methyl Ethyl Ketone | - | - | ~74 | ~26,400 | [5] |

| Schotten-Baumann | 1000 | PVA, Cinnamoyl Chloride, NaOH | Water/Methyl Ethyl Ketone | - | - | ~83 | ~54,100 | [5] |

| Pyridine Method | - | PVA, Cinnamoyl Chloride | Pyridine | 50 | several | - | - | |

| Direct Esterification | - | PVA, Cinnamic Acid | DMF/Benzene | - | - | - | - | [6] |

Detailed Experimental Protocols

The following are detailed protocols for the two primary methods of synthesizing poly(this compound) from poly(vinyl alcohol) using cinnamoyl chloride.

Pyridine Method

Caption: Experimental workflow for the Pyridine method.

Protocol:

-

Dissolution of PVA: Refined poly(vinyl alcohol) is added to pyridine in a reaction vessel. The mixture is heated to 95-100 °C with stirring until the PVA is completely dissolved.

-

Reaction with Cinnamoyl Chloride: The solution is then cooled to 50 °C. Cinnamoyl chloride is added dropwise to the PVA solution with continuous stirring.

-

Reaction Period: The reaction mixture is maintained at 50 °C for several hours to allow for the esterification to proceed.

-

Isolation of PVCi: After the reaction is complete, the mixture is diluted with acetone. The resulting solution is then slowly poured into a large volume of water to precipitate the poly(this compound).

-

Purification: The precipitated polymer is collected by filtration, washed thoroughly with water to remove any remaining pyridine and salts, and then dried under vacuum.

Schotten-Baumann Method (Methyl Ethyl Ketone)

Caption: Experimental workflow for the Schotten-Baumann method.

Protocol:

-

Preparation of Aqueous PVA Solution: Refined poly(vinyl alcohol) is dissolved in warm water. After complete dissolution, a sodium hydroxide solution is added, and the mixture is cooled to 0 °C in an ice bath.

-

Preparation of Organic Cinnamoyl Chloride Solution: Cinnamoyl chloride is dissolved in methyl ethyl ketone.[5]

-

Interfacial Reaction: The cinnamoyl chloride solution is added to the aqueous PVA solution under vigorous stirring while maintaining the temperature at 0 °C. The esterification reaction occurs at the interface between the two immiscible phases.

-

Isolation of PVCi: After the reaction is complete, the resulting poly(this compound) is precipitated by adding the reaction mixture to methanol, which is a poor solvent for PVCi.[5]

-

Purification: The precipitated polymer is collected by filtration, washed to remove impurities, and dried under vacuum.

Characterization

The synthesized poly(this compound) should be characterized to confirm its structure, purity, and properties. Common characterization techniques include:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the ester linkage and the presence of the cinnamate group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To determine the chemical structure and the degree of substitution.[6]

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.[5][6]

-

UV-Vis Spectroscopy: To analyze the photo-responsive properties of the cinnamate groups.

-

Thermal Analysis (TGA/DSC): To evaluate the thermal stability and transitions of the polymer.[6]

Conclusion

The synthesis of poly(this compound) from poly(vinyl alcohol) is a versatile and well-established process. The choice of synthetic method, either the Pyridine or Schotten-Baumann approach, will depend on the desired degree of substitution, molecular weight, and available laboratory resources. Careful control of reaction parameters is crucial for obtaining PVCi with tailored properties suitable for a wide range of applications in materials science and drug development. This guide provides the necessary foundational knowledge for researchers to successfully synthesize and characterize this important photoreactive polymer.

References

- 1. polysciences.com [polysciences.com]

- 2. researchgate.net [researchgate.net]

- 3. Detection of Crosslink Formation by 2 + 2 Photocycloaddition in Poly (this compound) by 13C Solid-State NMR | Semantic Scholar [semanticscholar.org]

- 4. A polymer hybrid film based on poly(this compound) and poly(2-hydroxy ethyl methacrylate) for controlled flurbiprofen release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Photocrosslinking Mechanism of Vinyl Cinnamate [2+2] Cycloaddition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photocrosslinking mechanism of vinyl cinnamate, focusing on the [2+2] cycloaddition reaction. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who utilize or are exploring the use of this important photochemical reaction. This document details the underlying principles, provides quantitative data, outlines experimental protocols, and visualizes the key processes involved.

Core Mechanism: [2+2] Cycloaddition of Cinnamate Groups

The photocrosslinking of polythis compound (PVCi) is primarily driven by the photodimerization of the pendant cinnamate groups. Upon exposure to ultraviolet (UV) radiation, typically in the range of 250-360 nm, the carbon-carbon double bonds of adjacent cinnamate moieties undergo a [2+2] cycloaddition reaction. This reaction results in the formation of a cyclobutane ring, which acts as a crosslink between polymer chains, leading to the formation of an insoluble three-dimensional network.

This transformation from a soluble polymer to a crosslinked network is the basis for its application as a negative photoresist in various fields, including microelectronics and, more recently, in the development of biomaterials and drug delivery systems. The extent of this photocrosslinking can be precisely controlled by modulating the UV dosage, the presence of sensitizers, and the chemical structure of the cinnamate polymer.

A competing reaction to the [2+2] cycloaddition is the cis-trans isomerization of the cinnamate double bond. Both the trans and cis isomers can undergo cycloaddition, but the efficiency and stereochemistry of the reaction can be influenced by the isomeric state.

Quantitative Data on Photocrosslinking

The efficiency of the photocrosslinking process can be quantified by various parameters, including the quantum yield of the reaction and the percentage of dimerized cinnamate moieties. While comprehensive data across a wide range of conditions is dispersed in the literature, the following table summarizes key quantitative findings.

| Parameter | Value | Conditions | Reference |

| Dimerization Percentage | ~90% | UV dose of 300 mJ/cm² at λ = 254 nm | |

| Quantum Yield (Φ) | Decreases during irradiation | The overall quantum yield of the crosslinking reaction diminishes as the reaction proceeds. This is attributed to the decreasing availability of suitably oriented reactive chromophores within the polymer matrix. |

Experimental Protocols

Synthesis of Polythis compound (PVCi) from Polyvinyl Alcohol (PVA)

This protocol describes a common method for the synthesis of PVCi via the esterification of PVA with cinnamoyl chloride.

Materials:

-

Polyvinyl alcohol (PVA)

-

Cinnamoyl chloride

-

Pyridine (anhydrous)

-

Acetone

-

Deionized water

-

Methanol

Procedure:

-

Dissolve a defined amount of PVA in anhydrous pyridine at 95-100 °C with stirring.

-

Cool the solution to 50 °C.

-

Slowly add a stoichiometric amount of cinnamoyl chloride dropwise to the PVA solution while maintaining the temperature at 50 °C.

-

Allow the reaction to proceed for several hours with continuous stirring.

-

After the reaction is complete, dilute the mixture with acetone.

-

Precipitate the resulting polythis compound by slowly adding the solution to a large volume of deionized water with vigorous stirring.

-

Filter the precipitated polymer and wash it thoroughly with deionized water and then with methanol to remove unreacted reagents and byproducts.

-

Dry the purified PVCi in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

-

The degree of substitution can be determined using techniques such as ¹H NMR or UV-Vis spectroscopy.

Photocrosslinking of PVCi Films

This protocol outlines the procedure for photocrosslinking thin films of PVCi.

Materials:

-

Synthesized Polythis compound (PVCi)

-

A suitable solvent (e.g., cyclohexanone, chlorobenzene)

-

Optional: a photosensitizer such as benzophenone

-

Substrate (e.g., glass slide, silicon wafer)

-

UV light source with a defined wavelength and intensity (e.g., 254 nm or 365 nm lamp)

Procedure:

-

Dissolve the PVCi in a suitable solvent to form a solution of the desired concentration. If using a sensitizer, add it to the solution at the desired concentration (e.g., 1-5 wt% relative to PVCi).

-

Cast a thin film of the PVCi solution onto a clean substrate using a technique such as spin-coating or drop-casting.

-

Dry the film in an oven to remove the solvent completely.

-

Expose the dried film to UV radiation from a suitable source. The exposure time and intensity will depend on the desired degree of crosslinking and the presence of a sensitizer.

-

After irradiation, the crosslinked film will be insoluble in the original casting solvent.

Determination of Gel Fraction

The gel fraction is a measure of the extent of crosslinking and is determined by measuring the insoluble portion of the polymer after irradiation.

Materials:

-

Photocrosslinked PVCi film on a substrate of known weight

-

Solvent used for casting the film (e.g., cyclohexanone)

-

Soxhlet extraction apparatus (or a suitable container for solvent extraction)

-

Vacuum oven

Procedure:

-

Weigh the substrate with the crosslinked PVCi film (W₁).

-

Immerse the film-coated substrate in the solvent for a prolonged period (e.g., 24 hours) to dissolve the uncrosslinked (sol) fraction. A Soxhlet extraction can be used for more efficient removal of the soluble portion.

-

Carefully remove the substrate from the solvent and dry it in a vacuum oven until a constant weight is achieved (W₂).

-

The weight of the initial polymer film is W_initial = W₁ - W_substrate.

-

The weight of the crosslinked, insoluble polymer (gel) is W_gel = W₂ - W_substrate.

-

The gel fraction is calculated as: Gel Fraction (%) = (W_gel / W_initial) x 100

Visualizing the Mechanism and Workflow

Photocrosslinking Mechanism of this compound

The following diagram illustrates the key steps in the photocrosslinking of this compound, including direct photoexcitation and sensitized energy transfer.

The Solubility of Poly(vinyl cinnamate) in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of poly(vinyl cinnamate) (PVCi), a photoreactive polymer widely utilized in photoresists, coatings, and advanced drug delivery systems. Understanding the solubility characteristics of PVCi is critical for its formulation, processing, and application. This document summarizes available solubility data, outlines detailed experimental protocols for solubility determination, and provides insights into the polymer-solvent interactions that govern its dissolution.

Quantitative Solubility of Poly(this compound)

| Solvent | Chemical Class | Solubility | Concentration (g/L) | Temperature (°C) |

| Tetrahydrofuran (THF) | Ether | Soluble | 5.0[1] | Room Temperature[1] |

| Chloroform | Chlorinated Hydrocarbon | Soluble | Not specified | Not specified |

| Toluene | Aromatic Hydrocarbon | Soluble | Not specified | Not specified |

| N-Methylpyrrolidone (NMP) | Amide | Soluble[2] | Not specified | Not specified |

| Dimethylformamide (DMF) | Amide | Soluble | Not specified | Not specified |

| Methyl Ethyl Ketone (MEK) | Ketone | Soluble | Not specified | Not specified |

| Methylene Chloride | Chlorinated Hydrocarbon | Soluble | Not specified | Not specified |

| Alcohols | Aliphatic/Aromatic Alcohol | Compatible | Not specified | Not specified |

| Ethers | Ether | Compatible | Not specified | Not specified |

| Water | - | Insoluble[3] | Not specified | Not specified |

It is important to note that "compatible" suggests that the polymer may swell or be partially soluble, and specific solubility limits should be determined experimentally for a given application.

Experimental Protocols for Solubility Determination

Accurate determination of poly(this compound) solubility is essential for many applications. Below are detailed methodologies for key experiments.

Gravimetric Method for Quantitative Solubility Measurement

This method directly measures the amount of dissolved polymer in a given volume of solvent.

Objective: To determine the saturation solubility of poly(this compound) in a specific organic solvent at a given temperature.

Materials:

-

Poly(this compound) powder

-

Selected organic solvent (e.g., THF, chloroform, toluene)

-

Volumetric flasks

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Drying oven

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of poly(this compound) powder to a known volume of the selected solvent in a series of volumetric flasks.

-

Equilibration: Seal the flasks and place them in a temperature-controlled shaker set to the desired temperature. Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the set temperature for several hours to allow undissolved polymer to settle. For finer suspensions, centrifugation can be used to facilitate separation.

-

Sample Collection: Carefully extract a known volume of the clear supernatant using a pipette. To remove any remaining suspended particles, filter the supernatant through a syringe filter compatible with the solvent.

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed container and place it in a drying oven at a temperature sufficient to evaporate the solvent without degrading the polymer (e.g., 60-80°C under vacuum).

-

Mass Determination: Once the solvent has completely evaporated, cool the container in a desiccator and weigh it on an analytical balance. The mass of the dissolved polymer is the final weight of the container minus its initial tare weight.

-

Calculation: Calculate the solubility in g/L using the following formula:

Solubility (g/L) = Mass of dissolved polymer (g) / Volume of supernatant collected (L)

Determination of Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a valuable tool for predicting polymer-solvent interactions.[4] The HSP of a polymer is determined by observing its solubility in a range of solvents with known HSPs.

Objective: To determine the Hansen Solubility Parameters (δD - dispersion, δP - polar, δH - hydrogen bonding) of poly(this compound).

Materials:

-

Poly(this compound)

-

A set of 20-30 organic solvents with a wide range of known Hansen Solubility Parameters.

-

Small vials or test tubes with closures.

-

Vortex mixer.

-

HSPiP (Hansen Solubility Parameters in Practice) software or a similar analysis tool.

Procedure:

-

Solvent Selection: Choose a diverse set of solvents that span a wide area in the Hansen space (i.e., have varied δD, δP, and δH values).

-

Solubility Testing:

-

Place a small, consistent amount of poly(this compound) (e.g., 0.1 g) into each vial.

-

Add a fixed volume of each solvent (e.g., 2 mL) to the respective vials.

-

Seal the vials and agitate them vigorously using a vortex mixer.

-

Allow the vials to stand and observe the solubility. Assign a score to each solvent based on the degree of dissolution: 1 for completely soluble, 2 for partially soluble/swollen, and 0 for insoluble.

-

-

Data Analysis:

-

Input the list of solvents and their corresponding solubility scores into the HSPiP software.

-

The software will perform a sphere-fitting algorithm to determine the center of the "solubility sphere" in the 3D Hansen space. The coordinates of this center represent the Hansen Solubility Parameters (δD, δP, δH) of the poly(this compound).

-

Visualization of Key Concepts

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the gravimetric determination of poly(this compound) solubility.

Caption: Gravimetric solubility determination workflow.

Hansen Solubility Parameter Concept

The relationship between a polymer's Hansen Solubility Parameters and its interaction with various solvents can be visualized as a sphere in a 3D space. Solvents that fall within this sphere are likely to dissolve the polymer.

Caption: Hansen solubility sphere concept.

References

- 1. A polymer hybrid film based on poly(this compound) and poly(2-hydroxy ethyl methacrylate) for controlled flurbiprofen release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. polysciences.com [polysciences.com]

- 3. 聚乙烯醇肉桂酸酯 average Mn 40,000, powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

Thermal Properties of Poly(vinyl cinnamate): A Technical Guide Using TGA and DSC

This in-depth technical guide provides a comprehensive overview of the thermal properties of poly(vinyl cinnamate) (PVCi) as determined by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key concepts and workflows.

Introduction to Poly(this compound) and its Thermal Behavior

Poly(this compound) is a well-known photo-reactive polymer, widely recognized for its applications in photoresists, printing plates, and other photolithographic processes. Its properties are derived from the cinnamate groups pendant to the polyvinyl backbone, which can undergo [2+2] cycloaddition upon exposure to UV light, leading to crosslinking. Beyond its photochemical characteristics, the thermal behavior of PVCi is a critical aspect that dictates its processing parameters, stability in various applications, and overall performance.

The thermal properties of PVCi are primarily investigated using TGA and DSC. TGA provides information on the thermal stability and decomposition profile of the polymer by measuring weight loss as a function of temperature. DSC is employed to determine the glass transition temperature (Tg), melting temperature (Tm), and other phase transitions by measuring the heat flow into or out of a sample as it is heated or cooled.

This guide will delve into the specifics of these analytical techniques as applied to PVCi, presenting a summary of key thermal parameters, detailed experimental methodologies, and a visual exploration of the experimental workflow and structure-property relationships.

Quantitative Thermal Analysis Data

The thermal properties of poly(this compound) can vary depending on factors such as the degree of cinnamoylation (the extent to which the hydroxyl groups of the precursor, poly(vinyl alcohol), are esterified with cinnamic acid), the molecular weight of the polymer, and the isomeric form of the cinnamate group. The following tables summarize typical quantitative data obtained from TGA and DSC analyses of PVCi.

Table 1: Summary of TGA Data for Poly(this compound)

| Parameter | Typical Value Range | Observations |

| Onset Decomposition Temperature (Tonset) | 250 - 350 °C | The temperature at which significant weight loss begins. This value is sensitive to the heating rate and the atmosphere. |

| Temperature of Maximum Decomposition Rate (Tmax) | 300 - 450 °C | The temperature at which the rate of weight loss is highest. Multiple peaks may be observed, indicating different degradation stages. |

| Final Decomposition Temperature (Tfinal) | 450 - 600 °C | The temperature at which the majority of the polymer has decomposed. |

| Residual Weight at 600 °C | 5 - 20% | The amount of char residue remaining after the primary decomposition stages in an inert atmosphere. |

| Primary Weight Loss Stage | 250 - 450 °C | Corresponds to the cleavage and volatilization of the cinnamate side chains. |

Table 2: Summary of DSC Data for Poly(this compound)

| Parameter | Typical Value Range | Observations |

| Glass Transition Temperature (Tg) | 70 - 110 °C | The temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. The Tg is influenced by the degree of cinnamoylation and the presence of any residual solvent or plasticizers. |

| Melting Temperature (Tm) | Not typically observed | Poly(this compound) is generally an amorphous polymer and thus does not exhibit a distinct melting point. |

| Crystallization Temperature (Tc) | Not typically observed | As an amorphous polymer, PVCi does not show a crystallization peak upon cooling from the melt. |

Experimental Protocols

To ensure accurate and reproducible characterization of the thermal properties of poly(this compound), it is crucial to follow standardized experimental protocols for TGA and DSC.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of poly(this compound).

Instrumentation: A thermogravimetric analyzer capable of controlled heating in a defined atmosphere.

Experimental Parameters:

-

Sample Preparation: A small amount of the PVCi sample (typically 3-10 mg) is accurately weighed into a clean, inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: The analysis is typically conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature (e.g., 30 °C) to a final temperature of 600-800 °C at a constant heating rate. A typical heating rate is 10 °C/min.

-

Data Acquisition: The instrument records the sample weight as a function of temperature.

-

Data Analysis: The TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the residual weight at the final temperature.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the glass transition temperature (Tg) of poly(this compound).

Instrumentation: A differential scanning calorimeter.

Experimental Parameters:

-

Sample Preparation: A small amount of the PVCi sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.

-

Heating and Cooling Program: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample.

-

First Heating Scan: The sample is heated from a sub-ambient temperature (e.g., 0 °C) to a temperature above its expected Tg (e.g., 150 °C) at a controlled heating rate, typically 10 °C/min.

-

Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Second Heating Scan: A second heating scan is performed under the same conditions as the first. The Tg is determined from the second heating scan to ensure that the measurement is not affected by the sample's prior thermal history.

-

-

Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify the glass transition, which appears as a step-like change in the baseline. The Tg is typically reported as the midpoint of this transition.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, provide a visual representation of the experimental workflow for thermal analysis of poly(this compound) and the relationship between its chemical structure and thermal properties.

Caption: Experimental workflow for TGA and DSC analysis of poly(this compound).

Caption: Relationship between PVCi structure and its thermal properties.

Discussion and Interpretation of Thermal Data

The thermal behavior of poly(this compound) is intricately linked to its molecular structure. The TGA results typically show that PVCi is thermally stable up to around 250-300 °C in an inert atmosphere. The primary weight loss event observed in the TGA curve is attributed to the decomposition of the cinnamate side groups. This process involves the cleavage of the ester linkage and the subsequent volatilization of cinnamic acid derivatives. The remaining polymer backbone then undergoes further degradation at higher temperatures.

The DSC analysis reveals that poly(this compound) is an amorphous polymer, characterized by a glass transition temperature rather than a melting point. The Tg is a critical parameter as it defines the upper service temperature of the material in applications where mechanical rigidity is required. The value of Tg is significantly influenced by the degree of cinnamoylation. A higher degree of substitution with the bulky cinnamate groups restricts the rotational freedom of the polymer chains, leading to a higher glass transition temperature.

Conclusion

Thermogravimetric Analysis and Differential Scanning Calorimetry are indispensable techniques for characterizing the thermal properties of poly(this compound). TGA provides crucial information on the thermal stability and decomposition kinetics, while DSC allows for the determination of the glass transition temperature, a key parameter for understanding the material's mechanical behavior at different temperatures. The data presented in this guide, along with the detailed experimental protocols and visual diagrams, offer a comprehensive resource for researchers and professionals working with this important photo-reactive polymer. A thorough understanding of the thermal properties of PVCi is essential for optimizing its synthesis, processing, and performance in a wide range of applications.

Understanding Photo-Induced Anisotropy in Vinyl Cinnamate Films: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental investigation, and mechanistic understanding of photo-induced anisotropy in vinyl cinnamate films. This phenomenon is of significant interest for applications ranging from liquid crystal alignment layers to optical data storage and the development of photosensitive materials in drug delivery systems.

Core Principles of Photo-Induced Anisotropy in this compound Films

Photo-induced anisotropy in polythis compound (PVCN) and its derivatives arises from the selective reaction of cinnamate side chains upon exposure to linearly polarized ultraviolet (UV) light. This selective photoreaction leads to an anisotropic distribution of both the remaining unreacted chromophores and the photoproducts, resulting in optical anisotropy, specifically dichroism and birefringence, in the film.

Two primary photochemical reactions are responsible for this phenomenon:

-

[2+2] Photocycloaddition: This is an irreversible reaction where two adjacent cinnamate groups, favorably oriented with respect to each other, undergo cycloaddition to form a cyclobutane ring. When irradiated with linearly polarized light, cinnamate groups with their transition dipoles oriented parallel to the polarization direction are preferentially excited and consumed in this reaction. This leads to a depletion of chromophores in that direction and a relative enrichment in the perpendicular direction.

-

E/Z (trans-cis) Photoisomerization: This is a reversible photoreaction where the trans isomer of the cinnamate group absorbs a photon and converts to the cis isomer. The trans isomer has a higher absorption coefficient and a more linear shape than the cis isomer. Linearly polarized light selectively excites trans-cinnamate groups oriented parallel to the polarization direction, leading to their conversion to the cis form or their participation in cycloaddition. This process also contributes to the anisotropic orientation of the remaining trans isomers.

The interplay between these two reactions governs the magnitude and stability of the induced anisotropy. While E/Z isomerization is a dynamic and reversible process, the [2+2] cycloaddition is largely irreversible and contributes to the long-term stability of the anisotropic state.

Quantitative Analysis of Photo-Induced Anisotropy

While specific numerical data is highly dependent on the experimental conditions (e.g., polymer structure, film thickness, irradiation wavelength, and intensity), the following tables summarize the key relationships and qualitative data trends observed in the study of photo-induced anisotropy in this compound films.

Table 1: Influence of Irradiation Parameters on Photo-Induced Anisotropy

| Parameter | Effect on Anisotropy | Observations |

| Irradiation Energy/Dose | Increases with initial exposure, then saturates. | Initially, higher energy leads to more photoreactions and thus greater anisotropy. Saturation occurs as the number of available photoreactive cinnamate groups diminishes. |

| Polarization of UV Light | Essential for inducing anisotropy. | Unpolarized light leads to isotropic photoreactions, resulting in no net anisotropy. |

| Irradiation Wavelength | Affects the efficiency of photoreactions. | Wavelengths corresponding to the absorption maximum of the cinnamate chromophore (typically in the UV-A and UV-B regions) are most effective. |

Table 2: Key Optical Properties and Their Behavior

| Property | Description | Behavior upon Irradiation with Polarized UV Light |

| Dichroism | The differential absorption of light with different polarizations. | The film exhibits negative dichroism, meaning absorbance is lower for light polarized parallel to the initial UV polarization and higher for perpendicularly polarized light. |

| Birefringence (Δn) | The difference in the refractive index for light of different polarizations. | The film becomes birefringent, with the extraordinary refractive index (ne) being different from the ordinary refractive index (no). |

| Order Parameter | A measure of the degree of molecular alignment. | The order parameter of the unreacted cinnamate groups increases in the direction perpendicular to the UV polarization. |

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to investigate photo-induced anisotropy in this compound films.

Preparation of Polythis compound (PVCN) Thin Films

Objective: To prepare uniform thin films of PVCN on a suitable substrate for photo-irradiation and subsequent characterization.

Materials and Equipment:

-

Polythis compound (PVCN) powder

-

Solvent (e.g., N,N-dimethylformamide (DMF), cyclohexanone, or a mixture)

-

Substrates (e.g., quartz slides, glass slides, silicon wafers)

-

Spin coater

-

Hot plate

-

Ultrasonic bath

Procedure:

-

Solution Preparation: Dissolve a specific concentration of PVCN powder (e.g., 1-5 wt%) in the chosen solvent. Use an ultrasonic bath to ensure complete dissolution and a homogeneous solution.

-

Substrate Cleaning: Thoroughly clean the substrates by sonicating them sequentially in detergent, deionized water, and isopropyl alcohol. Dry the substrates with a stream of nitrogen gas.

-

Spin Coating:

-

Place a cleaned substrate on the chuck of the spin coater.

-

Dispense a sufficient amount of the PVCN solution onto the center of the substrate.

-

Spin the substrate at a defined speed (e.g., 1000-4000 rpm) for a specific duration (e.g., 30-60 seconds). The film thickness is controlled by the solution concentration and the spin speed.

-

-

Baking (Soft Bake): Transfer the coated substrate to a hot plate and bake at a temperature below the glass transition temperature of PVCN (e.g., 60-80 °C) for a set time (e.g., 10-30 minutes) to remove the residual solvent.

Induction of Anisotropy by UV Irradiation

Objective: To induce optical anisotropy in the prepared PVCN films using linearly polarized UV light.

Materials and Equipment:

-

UV lamp (e.g., mercury lamp, xenon lamp) with a suitable filter for wavelength selection (e.g., 313 nm or broadband UV).

-

Linear polarizer capable of transmitting the selected UV wavelength.

-

Shutter system to control exposure time.

-

Power meter to measure the light intensity.

-

Sample holder.

Procedure:

-

Setup: Align the UV lamp, filter, and linear polarizer to produce a collimated and linearly polarized UV beam.

-

Intensity Measurement: Place the power meter at the sample position to measure the intensity of the polarized UV light.

-

Irradiation:

-

Mount the PVCN-coated substrate in the sample holder, perpendicular to the incident UV beam.

-

Expose the film to the linearly polarized UV light for a predetermined duration. The total exposure dose can be varied by changing the irradiation time.

-

Characterization of Photo-Induced Anisotropy

Objective: To quantify the anisotropic absorption of the irradiated PVCN film.

Equipment:

-

UV-Vis spectrophotometer equipped with a rotating polarizer in the sample beam path.

Procedure:

-

Baseline Correction: Obtain a baseline spectrum with a clean, uncoated substrate.

-

Sample Measurement:

-

Place the irradiated PVCN film in the sample holder of the spectrophotometer.

-

Measure the absorbance spectrum with the transmission axis of the polarizer oriented parallel to the polarization direction of the writing UV beam (A_parallel).

-

Rotate the polarizer by 90 degrees and measure the absorbance spectrum with the polarizer's transmission axis perpendicular to the writing UV beam's polarization (A_perpendicular).

-

-

Dichroic Ratio Calculation: The dichroic ratio (D) can be calculated as D = A_perpendicular / A_parallel at the wavelength of maximum absorption.

Objective: To determine the difference in refractive index for orthogonally polarized light in the irradiated PVCN film.

Equipment:

-

Ellipsometer or a setup with a light source (e.g., He-Ne laser), a polarizer, the sample on a rotating stage, a compensator (e.g., Babinet-Soleil compensator), and an analyzer.

Procedure (using a compensator-based setup):

-

Setup: Arrange the optical components in the sequence: light source, polarizer, sample, compensator, and analyzer (acting as a detector).

-

Alignment: Cross the polarizer and analyzer to achieve minimum light transmission (extinction).

-

Sample Insertion: Place the irradiated PVCN film between the crossed polarizers.

-

Measurement:

-

Rotate the sample to a position where the maximum light transmission is observed. This occurs when the optical axis of the film is at 45 degrees to the polarizer's axis.

-

Adjust the compensator to restore the extinction condition. The phase difference (retardation, Γ) introduced by the film is then read from the calibrated compensator.

-

-

Birefringence Calculation: The birefringence (Δn) is calculated using the formula: Δn = (Γ * λ) / (2 * π * d), where λ is the wavelength of the light source and d is the thickness of the film.

Visualizing the Processes

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows described in this guide.

Caption: Mechanism of photo-induced anisotropy in PVCN films.

Caption: General experimental workflow for studying photo-induced anisotropy.

Exploring the Glass Transition Temperature of Poly(vinyl cinnamate): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles and methodologies for understanding and determining the glass transition temperature (Tg) of poly(vinyl cinnamate) (PVCN). As a photosensitive polymer with applications in photoresists, coatings, and potentially in drug delivery systems, a thorough characterization of its thermal properties is paramount for predicting its behavior, performance, and stability. This document provides a comprehensive overview of the factors influencing the Tg of PVCN, detailed experimental protocols for its measurement, and a summary of relevant data.

The Concept of Glass Transition Temperature (Tg)

The glass transition temperature is a critical thermal property of amorphous and semi-crystalline polymers.[1] It represents the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state upon heating.[1] Below its Tg, the polymer chains have limited mobility, resulting in a hard and brittle material. Above the Tg, the polymer chains have sufficient thermal energy to move past one another, leading to a softer and more pliable material. It is important to note that the glass transition is a reversible process and occurs over a temperature range, not at a single, sharp point.[2]

Factors Influencing the Glass Transition Temperature of Poly(this compound)

The glass transition temperature of poly(this compound) is not a fixed value but is influenced by a variety of molecular and external factors. Understanding these factors is crucial for tailoring the polymer's properties for specific applications.

| Factor | Influence on Tg | Rationale |

| Molecular Weight | Increases with increasing molecular weight | Higher molecular weight polymers have longer chains and greater entanglement, which restricts segmental motion and requires more thermal energy to transition to a rubbery state.[3] |

| Degree of Cinnamoylation | Generally increases with a higher degree of cinnamoylation | The bulky and rigid cinnamate side groups hinder the rotation of the polymer backbone. Increasing the number of these groups enhances this steric hindrance, thus raising the Tg. |

| Crosslinking | Increases | Upon exposure to UV light, the cinnamate groups can undergo photocycloaddition, leading to crosslinking. This creates a more rigid network structure, significantly increasing the Tg.[4] |

| Plasticizers | Decreases | The addition of plasticizers, which are small molecules, increases the free volume between polymer chains, thereby enhancing chain mobility and lowering the Tg. |

| Tacticity | Can influence Tg | The stereochemical arrangement of the cinnamate groups along the polymer backbone (isotactic, syndiotactic, or atactic) can affect chain packing and intermolecular forces, which in turn can influence the Tg.[5] |

| Thermal History | Can affect the measured Tg | The rate of heating or cooling during previous thermal treatments can impact the polymer's morphology and free volume, leading to variations in the measured Tg. |

Experimental Protocols

The most common and effective method for determining the glass transition temperature of polymers is Differential Scanning Calorimetry (DSC).[6] This technique measures the difference in heat flow between a sample and a reference as a function of temperature.

Synthesis of Poly(this compound)

Poly(this compound) is typically synthesized by the esterification of poly(vinyl alcohol) (PVA) with cinnamoyl chloride. The following is a general laboratory-scale procedure.

Materials:

-

Poly(vinyl alcohol) (PVA)

-

Pyridine (solvent)

-

Cinnamoyl chloride

-

Acetone

-

Methanol (for precipitation)

Procedure:

-

Dissolve a known amount of poly(vinyl alcohol) in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a condenser.

-

Heat the mixture to approximately 70-80°C to ensure complete dissolution of the PVA.

-

Cool the solution to room temperature.

-

Slowly add a stoichiometric amount of cinnamoyl chloride to the PVA solution while stirring. The reaction is typically carried out at room temperature for several hours or overnight.

-

After the reaction is complete, precipitate the poly(this compound) by slowly pouring the reaction mixture into a vigorously stirred excess of a non-solvent, such as methanol or a methanol-water mixture.

-

Filter the precipitated polymer and wash it thoroughly with the non-solvent to remove any unreacted reagents and pyridine.

-

Dry the purified poly(this compound) in a vacuum oven at a temperature below its expected Tg (e.g., 40-50°C) until a constant weight is achieved.

Determination of Glass Transition Temperature by Differential Scanning Calorimetry (DSC)

Instrumentation:

-

Differential Scanning Calorimeter (DSC) equipped with a cooling system.

-

Aluminum DSC pans and lids.

-

Crimper for sealing the pans.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the dried poly(this compound) sample into an aluminum DSC pan.

-

Encapsulation: Seal the pan with an aluminum lid using a crimper. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup: Place the sample pan and the reference pan into the DSC cell.

-

Thermal Program:

-

First Heating Scan: Heat the sample from room temperature to a temperature well above its expected Tg (e.g., 150°C) at a constant heating rate, typically 10°C/min. This step is crucial to erase the thermal history of the polymer.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the Tg (e.g., 0°C).

-

Second Heating Scan: Heat the sample again at the same heating rate (10°C/min) to a temperature above the Tg. The glass transition temperature is determined from this second heating scan.

-

-

Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically reported as the midpoint of this transition.

Quantitative Data

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

References

- 1. specialchem.com [specialchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Physicochemical Properties of Poly-vinyl Polymers and Their Influence on Ketoprofen Amorphous Solid Dispersion Performance: A Polymer Selection Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.kaist.ac.kr [pure.kaist.ac.kr]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of Vinyl Cinnamate Monomer

Abstract

This compound is a critical monomer in the synthesis of photosensitive polymers, particularly poly(this compound), which finds extensive applications in photolithography, UV-curable coatings, and advanced optical materials.[1] The purity of the monomer is paramount to achieving desired polymer characteristics and performance. This technical guide provides a comprehensive overview of the primary synthesis route for this compound—transvinylation of cinnamic acid—and details common techniques for its subsequent purification. Detailed experimental protocols, quantitative data, and process diagrams are included to assist researchers in the successful laboratory-scale production of high-purity this compound.

Synthesis of this compound Monomer

The most prevalent and efficient method for synthesizing this compound monomer is through a transvinylation reaction. This process involves the transfer of a vinyl group from a vinyl ester, typically vinyl acetate, to cinnamic acid. The reaction is catalyzed by a transition metal complex, with modern methods favoring palladium-based catalysts for their efficiency and reduced toxicity compared to older mercury-based systems.[2][3]

Core Reaction: Palladium-Catalyzed Transvinylation

The reaction involves heating cinnamic acid with an excess of vinyl acetate in the presence of a palladium(II) acetate catalyst. The performance and yield of this reaction can be significantly enhanced by the addition of certain acidic or basic additives.[2][4]

Reaction Scheme: Cinnamic Acid + Vinyl Acetate ⇌ this compound + Acetic Acid

The use of palladium(II) acetate as a catalyst is a safer, more environmentally friendly alternative to historically used mercury(II) compounds.[2]

Quantitative Data: Effect of Additives on Reaction Yield

The choice of additive has a profound impact on the catalytic efficiency of palladium(II) acetate in the transvinylation of cinnamic acid. The following table summarizes the reported yields achieved with various additives.

| Catalyst System | Additive | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Palladium(II) Acetate | None | THF | 4 | 66 | [3][4] |

| Palladium(II) Acetate | Sulfuric Acid (H₂SO₄) | THF | 4 | 95 | [3][4] |

| Palladium(II) Acetate | Potassium Hydroxide (KOH) | THF | 4 | 96 | [3][4] |

| Palladium(II) Acetate | Potassium Carbonate (K₂CO₃) | THF | 4 | 85 | [2] |

| Palladium(II) Acetate | Acetic Acid | THF | 4 | 72 | [2] |

| Palladium(II) Acetate | Pyridine | THF | 4 | 70 | [2] |

Yields were determined by ¹H NMR spectroscopy.

Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol describes the synthesis of this compound from cinnamic acid and vinyl acetate using palladium(II) acetate as a catalyst with potassium hydroxide as an additive, based on reported high-yield methods.[2][3][4]

Materials:

-

trans-Cinnamic acid

-

Vinyl acetate (inhibitor-free)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium hydroxide (KOH)

-

Tetrahydrofuran (THF), anhydrous

-

Argon gas supply

-

Standard dried laboratory glassware (e.g., round-bottom flask, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: Assemble a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of argon.

-

Reagents: To the flask, add trans-cinnamic acid, palladium(II) acetate, and potassium hydroxide.

-

Solvent and Reactant: Add anhydrous THF, followed by vinyl acetate. The vinyl acetate often serves as both a reactant and a co-solvent. A typical molar ratio of vinyl acetate to cinnamic acid is 2:1 or higher.[5]

-

Reaction: Heat the mixture to reflux under a constant, gentle flow of argon. Maintain the reaction for approximately 4 hours with vigorous stirring.

-

Work-up:

-

After cooling to room temperature, filter the reaction mixture to remove the catalyst and any solid residues.

-

Remove the solvent and excess vinyl acetate from the filtrate under reduced pressure using a rotary evaporator. .

-

The resulting crude product can be further purified using techniques described in the following section.

-

Synthesis Pathway Diagram

Caption: Palladium-catalyzed transvinylation of cinnamic acid.

Purification Techniques for this compound

Purification is a critical step to remove unreacted starting materials, catalysts, byproducts like acetic acid, and polymerization inhibitors (e.g., monomethyl ether hydroquinone, MEHQ) often present in commercial vinyl monomers.[6][7]

Distillation

Fractional distillation under reduced pressure (vacuum distillation) is a highly effective method for purifying liquid monomers like this compound. Lowering the pressure reduces the boiling point, which helps prevent thermally induced polymerization during purification.[8]

Experimental Protocol: Vacuum Distillation

-

Setup: Assemble a vacuum distillation apparatus using dry glassware. Ensure all joints are properly sealed. Use a cold trap between the receiving flask and the vacuum pump.

-

Charge: Place the crude this compound into the distillation flask along with a few boiling chips or a magnetic stir bar.

-

Distillation:

-

Gradually apply vacuum to the desired pressure.

-

Slowly heat the distillation flask using a heating mantle.

-

Collect the fractions that distill at the expected boiling point of this compound under the applied pressure. Discard the initial lower-boiling forerun and the higher-boiling residue.

-

It is advisable to add a small amount of a polymerization inhibitor to the receiving flask if the monomer is to be stored.

-

Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase.[9] It is useful for removing less volatile impurities and residual catalyst.

Experimental Protocol: Column Chromatography

-

Column Packing: Prepare a glass column with a slurry of silica gel (stationary phase) in a non-polar solvent (e.g., hexane).

-

Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and carefully load it onto the top of the silica gel bed.

-

Elution: Pass a solvent mixture (mobile phase), typically a gradient of ethyl acetate in hexane, through the column. The polarity is gradually increased to elute compounds of increasing polarity.

-

Fraction Collection: Collect the eluate in a series of fractions.

-

Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified monomer.

Inhibitor Removal

For applications requiring immediate polymerization, any storage inhibitor must be removed. The standard method is to pass the monomer through a column of activated basic alumina.[8][10]

Experimental Protocol: Inhibitor Removal

-

Column Preparation: Place a small plug of glass wool at the bottom of a chromatography column or a large pipette. Fill the column with a few centimeters of activated basic alumina.

-

Purification: Gently pour the this compound monomer onto the top of the alumina bed and allow it to pass through via gravity.

-

Collection: Collect the purified, inhibitor-free monomer. This monomer should be used immediately to prevent spontaneous polymerization.

Purification Workflow Diagram

Caption: General purification workflow for this compound.

Conclusion

The synthesis of this compound via palladium-catalyzed transvinylation of cinnamic acid is a robust and high-yielding method suitable for laboratory-scale production. Proper purification of the resulting monomer through vacuum distillation and/or column chromatography is essential to ensure high purity, which is critical for subsequent polymerization and material performance. For polymerization applications, the final removal of storage inhibitors is a mandatory step. The protocols and data presented in this guide offer a solid foundation for researchers working with this important monomer.

References

- 1. polysciences.com [polysciences.com]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. This compound ≥95% | 3098-92-8 [sigmaaldrich.com]

- 7. 肉桂酸乙烯酯 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]

- 10. Reddit - The heart of the internet [reddit.com]

An In-depth Technical Guide on the Quantum Yield of Photocrosslinking in Poly(vinyl cinnamate)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(vinyl cinnamate) (PVCi) is a well-established negative-tone photoresist that undergoes efficient photocrosslinking upon exposure to ultraviolet (UV) radiation. This property has led to its widespread use in photolithography, microelectronics, and, more recently, in biomedical applications such as drug delivery and tissue engineering, where precise spatial and temporal control over material properties is paramount. The efficiency of this photocrosslinking process is quantified by its quantum yield (Φ), a critical parameter for optimizing irradiation conditions and predicting material performance. This technical guide provides a comprehensive overview of the quantum yield of photocrosslinking in PVCi, including the underlying photochemical mechanism, detailed experimental protocols for its determination, and a summary of reported quantitative data.

Introduction

Poly(this compound) is a polymer functionalized with cinnamate ester side groups. Upon absorption of UV light, typically in the range of 250-320 nm, the cinnamate moieties undergo a [2+2] cycloaddition reaction, leading to the formation of cyclobutane rings that act as crosslinks between polymer chains.[1][2][3] This process transforms the soluble polymer into an insoluble network, a characteristic feature of negative photoresists. The quantum yield of this photocrosslinking reaction is defined as the number of cinnamate groups that react to form crosslinks per photon absorbed. Understanding and quantifying this value is essential for applications requiring precise control over the degree of crosslinking, which in turn dictates the material's mechanical, thermal, and swelling properties.

Photochemical Reaction Mechanism

The primary photochemical event in the crosslinking of PVCi is the photodimerization of the cinnamate groups. This reaction proceeds through the excitation of a cinnamate chromophore to its first excited singlet state (S₁), followed by intersystem crossing to the triplet state (T₁). The triplet state of one cinnamate group can then react with a ground-state cinnamate group on an adjacent polymer chain to form a cyclobutane ring. This [2+2] cycloaddition is the fundamental crosslinking reaction.[1][2]

It is important to note that the overall quantum yield of the crosslinking reaction in solid PVCi films is not constant and tends to decrease as the irradiation progresses.[1][2][3] This is attributed to the increasing rigidity of the polymer matrix as crosslinking proceeds, which restricts the mobility of the remaining unreacted cinnamate groups and reduces the probability of them achieving the necessary proximity and orientation for reaction.

Quantitative Data on Photocrosslinking Quantum Yield

The quantum yield of photocrosslinking in PVCi has been investigated under various conditions, including direct and sensitized irradiation. The values are typically determined by measuring the disappearance of the cinnamate group's characteristic UV absorption.

| Polymer System | Irradiation Wavelength (nm) | Sensitizer | Initial Quantum Yield (Φ) of Cinnamate Disappearance | Reference |

| Poly(this compound) | 274 | None | 0.05 - 0.10 | [4] |

| Poly(this compound) | 274 | Michler's Ketone | 0.25 | [4] |

| Poly(this compound) | 274 | p-Nitroaniline | 0.14 | [4] |

| Poly(this compound) | 274 | Picramide | 0.11 | [4] |

Table 1: Reported Quantum Yields for the Disappearance of Cinnamate Groups in Poly(this compound) Films.

The data clearly indicates that the quantum yield is significantly enhanced by the presence of triplet sensitizers like Michler's ketone. This is because these sensitizers can efficiently absorb the incident light and transfer the energy to the cinnamate groups, populating their reactive triplet state more effectively than direct excitation.

Experimental Protocols for Quantum Yield Determination

The determination of the quantum yield of photocrosslinking in PVCi films involves a series of well-defined steps, from sample preparation to data analysis.

Materials and Reagents

-

Poly(vinyl alcohol) (PVA)

-

Cinnamoyl chloride

-

Pyridine (or other suitable base and solvent)

-

Solvent for film casting (e.g., cyclohexanone, chlorobenzene)

-

Quartz or UV-transparent substrates

-

Chemical actinometer (e.g., potassium ferrioxalate)

-

UV-Vis spectrophotometer

-

Monochromatic UV light source with a shutter

-

Spin coater

-

Vacuum oven

Synthesis of Poly(this compound)

A common method for synthesizing PVCi is the esterification of poly(vinyl alcohol) with cinnamoyl chloride.

-

Dissolve a known amount of PVA in a suitable solvent (e.g., pyridine) with gentle heating.

-

Cool the solution and slowly add cinnamoyl chloride dropwise with constant stirring.

-

Allow the reaction to proceed at a controlled temperature (e.g., 50-60 °C) for several hours.

-

Precipitate the resulting PVCi by pouring the reaction mixture into a non-solvent (e.g., methanol or ethanol).

-

Filter, wash the polymer thoroughly with the non-solvent to remove unreacted reagents, and dry under vacuum.

-

Characterize the synthesized PVCi using techniques such as FT-IR and NMR to confirm the degree of cinnamoylation.

Preparation of Thin Films

-

Prepare a solution of the synthesized PVCi in a suitable casting solvent (e.g., 5-10 wt%).

-

If using a sensitizer, dissolve it in the polymer solution at the desired concentration.

-

Deposit a thin film of the polymer solution onto a quartz substrate using a spin coater. The film thickness can be controlled by adjusting the solution concentration and spin speed.

-

Dry the films in a vacuum oven to remove any residual solvent. The final film thickness should be uniform and typically in the range of 0.1 to 1 µm.

Experimental Workflow for Quantum Yield Measurement

The quantum yield is determined by measuring the rate of disappearance of the cinnamate groups and the intensity of the incident UV light.

Step-by-Step Measurement Protocol

-

Initial Absorbance Measurement: Place the PVCi-coated quartz slide in the sample holder of the UV-Vis spectrophotometer and record the initial absorbance spectrum. The characteristic absorption peak for the cinnamate group is around 274 nm.[4]

-

Irradiation: Expose the film to monochromatic UV light of a known wavelength for a short, defined period.

-

Post-Irradiation Absorbance Measurement: Immediately after irradiation, record the UV-Vis spectrum again. The absorbance at the cinnamate peak will have decreased.

-

Iterative Measurements: Repeat the irradiation and measurement steps for several time intervals to obtain a series of absorbance values as a function of total irradiation time.

-

Light Intensity Measurement (Actinometry): The intensity of the incident UV light (photon flux) must be accurately measured. This is typically done using a chemical actinometer, such as the ferrioxalate system, which has a well-characterized quantum yield. The actinometer solution is placed in the same position as the polymer film and irradiated for a known time. The extent of the photochemical reaction in the actinometer is then determined by spectrophotometry, allowing for the calculation of the number of photons incident on the sample area per unit time.[5][6]

Data Analysis and Quantum Yield Calculation

-

Determine the Number of Reacted Cinnamate Groups: From the change in absorbance at the cinnamate λ_max, calculate the number of moles of cinnamate groups that have reacted during each irradiation interval using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the cinnamate group, c is the concentration, and l is the film thickness.

-

Calculate the Number of Absorbed Photons: The number of photons absorbed by the film can be calculated from the incident light intensity (measured by actinometry) and the absorbance of the film at the irradiation wavelength.

-

Calculate the Quantum Yield: The quantum yield (Φ) is the ratio of the number of moles of reacted cinnamate groups to the number of einsteins (moles of photons) of light absorbed by the polymer film. The initial quantum yield is determined from the initial slope of the plot of reacted cinnamate groups versus absorbed photons.

Conclusion

The quantum yield of photocrosslinking is a fundamental parameter for characterizing the photosensitivity of poly(this compound). This technical guide has outlined the photochemical basis of this process, provided a summary of reported quantum yield values, and detailed the experimental procedures necessary for its accurate determination. For researchers and professionals in fields ranging from microfabrication to drug delivery, a thorough understanding and precise measurement of the quantum yield are crucial for the rational design and successful application of PVCi-based materials. The use of sensitizers can significantly enhance the efficiency of the photocrosslinking process, offering a valuable strategy for optimizing material performance.

References

The Influence of Cinnamate Substitution on Poly(vinyl cinnamate) Properties: A Technical Guide

Abstract

Poly(vinyl cinnamate) (PVCi) is a versatile polymer renowned for its photosensitive properties, primarily its ability to undergo photocrosslinking upon exposure to ultraviolet (UV) radiation. This characteristic makes it a valuable material in various applications, including photoresists, negative-type photosensitive resins, and emerging biomedical fields. The performance of PVCi in these applications is intrinsically linked to its physicochemical properties, which are in turn governed by the degree of substitution (DS) of the cinnamoyl groups onto the poly(vinyl alcohol) (PVA) backbone. This technical guide provides an in-depth exploration of the synthesis of poly(this compound) with a controlled degree of substitution and the subsequent effects on its thermal, mechanical, solubility, and photocrosslinking properties. Detailed experimental protocols and quantitative data, where available in the literature, are presented to serve as a comprehensive resource for researchers and professionals in the field.

Introduction

Poly(this compound) is synthesized through the esterification of poly(vinyl alcohol), where the hydroxyl groups of the PVA backbone are replaced by cinnamoyl groups.[1] The degree of substitution, defined as the percentage of hydroxyl groups that have been functionalized with cinnamoyl moieties, is a critical parameter that dictates the polymer's behavior. A higher degree of substitution generally leads to a more pronounced photosensitive character, as a greater number of cinnamate groups are available for the [2+2] cycloaddition reaction that results in crosslinking.[1] This guide will systematically examine the synthesis of PVCi and the impact of varying the degree of substitution on its key properties.

Synthesis of Poly(this compound) with Controlled Degree of Substitution

The most common method for synthesizing poly(this compound) is the reaction of poly(vinyl alcohol) with cinnamoyl chloride in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.[2] The degree of substitution is primarily controlled by the molar ratio of cinnamoyl chloride to the hydroxyl groups of PVA.

Generalized Experimental Protocol for Synthesis

Materials:

-

Poly(vinyl alcohol) (PVA)

-

Cinnamoyl chloride

-

Anhydrous pyridine

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

-

Methanol

-

Acetone

Procedure:

-

Dissolution of PVA: A calculated amount of PVA is dissolved in the chosen anhydrous solvent (e.g., DMF) under inert atmosphere (e.g., nitrogen or argon). The mixture is typically heated to ensure complete dissolution.

-

Reaction Setup: The PVA solution is cooled to room temperature, and a stoichiometric amount of anhydrous pyridine is added.

-

Addition of Cinnamoyl Chloride: A solution of cinnamoyl chloride in the same anhydrous solvent is added dropwise to the PVA solution with vigorous stirring. The molar ratio of cinnamoyl chloride to the repeating vinyl alcohol unit is varied to achieve the desired degree of substitution. The reaction is typically carried out at a controlled temperature (e.g., 50 °C) for several hours.[3]

-

Precipitation and Purification: After the reaction is complete, the resulting poly(this compound) solution is cooled and then precipitated by pouring it into a non-solvent, such as methanol or a methanol-water mixture.

-

Washing and Drying: The precipitate is collected by filtration, washed thoroughly with the non-solvent to remove unreacted reagents and byproducts, and then dried under vacuum to a constant weight.

Determination of the Degree of Substitution by ¹H NMR Spectroscopy

The degree of substitution can be accurately determined using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Sample Preparation:

-

A small amount of the dried poly(this compound) is dissolved in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

Data Acquisition and Analysis:

-

The ¹H NMR spectrum is recorded.

-

The degree of substitution is calculated by comparing the integrated intensity of the protons from the cinnamate group to the protons of the polymer backbone. Specifically, the protons of the vinyl group in the cinnamate moiety (typically appearing as doublets in the 6.5-7.8 ppm range) are integrated and compared to the protons of the PVA backbone (methine and methylene protons, typically in the 1.5-4.5 ppm range).

Calculation: The degree of substitution (DS) as a percentage can be calculated using the following formula:

DS (%) = [ (Integration of Cinnamate Protons / Number of Cinnamate Protons) / (Integration of Backbone Protons / Number of Backbone Protons) ] * 100

Effect of Degree of Substitution on Polymer Properties

The degree of cinnamoyl substitution has a profound impact on the thermal, mechanical, solubility, and photocrosslinking properties of poly(this compound).

Thermal Properties

The introduction of the bulky and rigid cinnamate groups into the PVA backbone significantly alters the thermal properties of the polymer. While comprehensive studies tabulating these properties against a range of DS are scarce, the general trends can be inferred.

Glass Transition Temperature (Tg): An increase in the degree of substitution is expected to increase the glass transition temperature. The rigid aromatic rings of the cinnamate groups restrict the segmental motion of the polymer chains, leading to a higher Tg.

| Degree of Substitution (DS) | Glass Transition Temperature (Tg) (°C) | Onset Decomposition Temperature (°C) |

| Low | Data not available | Data not available |

| Medium | Data not available | Data not available |

| High | ~90-110 (estimated) | ~200 |

Note: The data in this table is based on general observations from the literature, as a systematic study with varying DS was not found.

Mechanical Properties

The mechanical properties of poly(this compound) films are also strongly dependent on the degree of substitution. The incorporation of rigid cinnamate groups is expected to increase the stiffness and tensile strength of the material while potentially reducing its elongation at break.

| Degree of Substitution (DS) | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |

| Low | Data not available | Data not available | Data not available |

| Medium | Data not available | Data not available | Data not available |

| High | Data not available | Data not available | Data not available |

Solubility

The solubility of poly(this compound) is highly dependent on the degree of substitution. The parent polymer, poly(vinyl alcohol), is water-soluble. As the hydrophilic hydroxyl groups are replaced by the hydrophobic cinnamoyl groups, the polymer's solubility shifts from aqueous to organic solvents.

| Degree of Substitution (DS) | Solubility in Water | Solubility in THF | Solubility in Chloroform |

| Low | Soluble | Soluble | Sparingly Soluble |

| Medium | Insoluble | Soluble | Soluble |

| High | Insoluble | Soluble | Soluble |

Note: This table represents expected trends. Poly(this compound) with a high degree of substitution is generally soluble in solvents like tetrahydrofuran (THF) and chloroform and insoluble in water.[5][6]

Photocrosslinking Properties

The defining characteristic of poly(this compound) is its ability to photocrosslink. This process is initiated by UV irradiation, which causes a [2+2] cycloaddition reaction between the double bonds of adjacent cinnamate groups, forming a cyclobutane ring and creating a crosslinked network.[1] The efficiency and extent of photocrosslinking are directly related to the degree of substitution.

Experimental Protocol for Monitoring Photocrosslinking:

-

Film Preparation: A thin film of poly(this compound) with a known degree of substitution is cast onto a quartz slide from a solution (e.g., in THF).

-

UV Irradiation: The film is exposed to UV light of a specific wavelength (typically around 254 nm or 365 nm) for varying periods.

-

UV-Vis Spectroscopy: The photocrosslinking reaction is monitored by UV-Vis spectroscopy. The characteristic absorption peak of the cinnamate group (around 280 nm) decreases in intensity as the double bonds are consumed during the cycloaddition reaction.

-

Gel Fraction Analysis: The extent of crosslinking can be quantified by determining the gel fraction. The irradiated film is immersed in a good solvent (e.g., THF) for a specified time. The insoluble, crosslinked portion (the gel) is then dried and weighed. The gel fraction is calculated as the ratio of the weight of the dried gel to the initial weight of the film.

A higher degree of substitution provides a greater concentration of photoreactive cinnamate groups, leading to a faster rate of photocrosslinking and a higher ultimate gel fraction upon UV exposure.[7]

Visualizations

Synthesis of Poly(this compound)

Caption: Synthesis of Poly(this compound).

Experimental Workflow for Characterization

Caption: Experimental Workflow.